![molecular formula C21H22N4O4S B2370686 4-(4-cyano-5-((4-methoxyphenyl)amino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide CAS No. 941266-55-3](/img/structure/B2370686.png)
4-(4-cyano-5-((4-methoxyphenyl)amino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-cyano-5-((4-methoxyphenyl)amino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide” is a recently discovered enzyme antagonist azole . It is part of a class of compounds that have shown significant inhibitory activity .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with the hydroxyl-triazolopyrimidine derivative, which is chlorinated to get a chloro analog. This analog undergoes a substitution reaction with piperazine to produce a piperazine derivatized triazolopyrimidine .Molecular Structure Analysis
The molecular structure of this compound includes a 4-cyano-5-((4-methoxyphenyl)amino)oxazol-2-yl group and a N,N-diethylbenzenesulfonamide group . The presence of these groups contributes to the compound’s inhibitory activity .Chemical Reactions Analysis
The compound undergoes several chemical reactions during its synthesis. These include chlorination, nucleophilic substitution, and deamination .Scientific Research Applications
Anticancer Potential
- Aminothiazole-paeonol derivatives, sharing structural similarities with the compound of interest, have shown significant anticancer activities against various cancer cell lines, such as human gastric adenocarcinoma and colorectal adenocarcinoma. These compounds have been evaluated for their inhibitory effects on cancer cell proliferation, indicating their potential as lead compounds for developing new anticancer agents (Tsai et al., 2016).
Anti-Inflammatory Agents
- Sulfonamide conjugates with nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and indomethacin have been synthesized and evaluated for their anti-inflammatory activities. These conjugates showed significant reduction in inflammation in an animal model, suggesting the potential of sulfonamide-based compounds in enhancing the therapeutic profiles of existing NSAIDs (Salem et al., 2009).
Corrosion Inhibition
- Sulfonamide derivatives have also been studied for their corrosion inhibition properties on mild steel in acidic environments. The research indicates that these compounds can effectively inhibit corrosion, which is crucial for protecting industrial materials. The mechanism involves the adsorption of the sulfonamide compound onto the metal surface, forming a protective layer (Bentiss et al., 2009).
Mechanism of Action
properties
IUPAC Name |
4-[4-cyano-5-(4-methoxyanilino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-4-25(5-2)30(26,27)18-12-6-15(7-13-18)20-24-19(14-22)21(29-20)23-16-8-10-17(28-3)11-9-16/h6-13,23H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVNPXYIGSBLRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NC3=CC=C(C=C3)OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-cyano-5-((4-methoxyphenyl)amino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.